molecular formula C12H9F3O4 B13713438 2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid

2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid

Cat. No.: B13713438
M. Wt: 274.19 g/mol
InChI Key: KHRWGODMPVHHSF-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid is a chemical compound with the molecular formula C12H9F3O4 and a molecular weight of 274.19 g/mol . This compound is known for its unique structure, which includes a chromane ring substituted with a trifluoromethyl group, a carboxylic acid group, and a ketone group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.

    Oxidation and Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid group to an aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

    2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.

Uniqueness

2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it useful in various applications. Additionally, the carboxylic acid group allows for further derivatization and functionalization, expanding its utility in chemical synthesis and research.

Properties

Molecular Formula

C12H9F3O4

Molecular Weight

274.19 g/mol

IUPAC Name

2-methyl-4-oxo-2-(trifluoromethyl)-3H-chromene-6-carboxylic acid

InChI

InChI=1S/C12H9F3O4/c1-11(12(13,14)15)5-8(16)7-4-6(10(17)18)2-3-9(7)19-11/h2-4H,5H2,1H3,(H,17,18)

InChI Key

KHRWGODMPVHHSF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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